2-Amino-3-bromo-4-fluorobenzonitrile
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Overview
Description
2-Amino-3-bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-4-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 4-fluorobenzonitrile with bromine in the presence of a catalyst such as copper(I) bromide (CuBr) to yield 2-bromo-4-fluorobenzonitrile . This intermediate can then be further reacted with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents make it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: Under acidic conditions, it can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium triacetoxyborohydride, cesium iodide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Nitrobenzonitriles.
Reduction: Aminobenzonitriles.
Scientific Research Applications
2-Amino-3-bromo-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of liquid crystals and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4-fluorobenzonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromo and fluoro) on the benzene ring enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-4-bromo-3-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 3-Bromo-4-fluorobenzonitrile
Comparison: 2-Amino-3-bromo-4-fluorobenzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of its ability to form specific derivatives and its applications in various fields .
Properties
IUPAC Name |
2-amino-3-bromo-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJIIQKKGUIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093951-76-8 |
Source
|
Record name | 2-Amino-3-bromo-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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